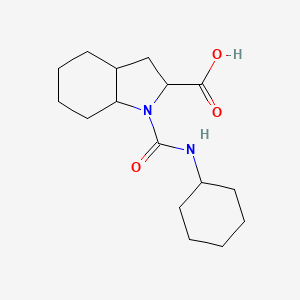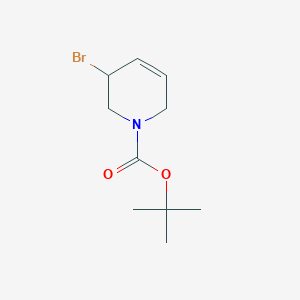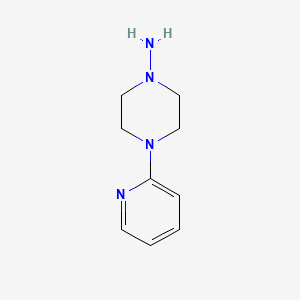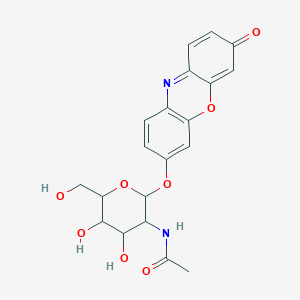![molecular formula C8H12Cl2N2 B12315533 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is a chemical compound that belongs to the pyrrolopyridine familyIts unique structure, which includes a pyrrolo[3,2-b]pyridine core, makes it a valuable target for synthetic and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, often around 50°C, to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in its substitution pattern.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate: This compound has a carboxylate group at the 6-position, which imparts different chemical properties.
Uniqueness: 6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors makes it particularly valuable in cancer research .
Propriétés
Formule moléculaire |
C8H12Cl2N2 |
|---|---|
Poids moléculaire |
207.10 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-4-8-7(10-5-6)2-3-9-8;;/h4-5,9H,2-3H2,1H3;2*1H |
Clé InChI |
VJOQCMHYHQMYHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCN2)N=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12315451.png)


![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)






![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)

![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)

